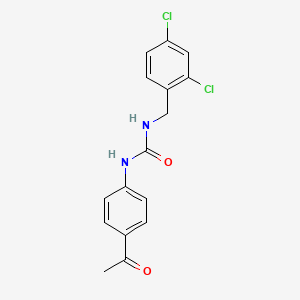
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea, also known as Urea-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an anti-cancer drug. This compound belongs to the class of urea derivatives and has shown promising results in inhibiting the growth of cancer cells.
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea is not fully understood. However, it has been suggested that N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to induce apoptosis and inhibit angiogenesis, which may explain the anti-cancer properties of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has also been found to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In addition, N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also well-tolerated in animal models and has a low toxicity profile. However, N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
将来の方向性
There are several future directions for the research on N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea. One potential area of research is to investigate the use of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea in combination with other anti-cancer drugs to enhance its efficacy. Another area of research is to investigate the potential use of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea in other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of more water-soluble derivatives of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea may enhance its potential use in clinical settings.
合成法
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea can be synthesized by the reaction of 2,4-dichlorobenzylisocyanate with 4-acetylphenylhydrazine in the presence of a base. The reaction yields N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea as a white crystalline solid with a high yield. The synthesis method is simple and cost-effective, making N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea a potential candidate for large-scale production.
科学的研究の応用
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied for its potential use as an anti-cancer drug. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. It has also been investigated for its potential use in other diseases, such as Alzheimer's disease and diabetes.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-[(2,4-dichlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)11-3-6-14(7-4-11)20-16(22)19-9-12-2-5-13(17)8-15(12)18/h2-8H,9H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKPVQYAEXNJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(2,4-dichlorobenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
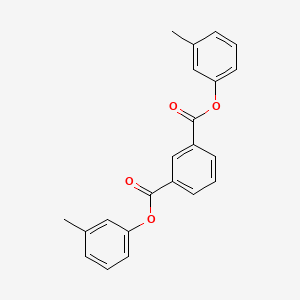

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
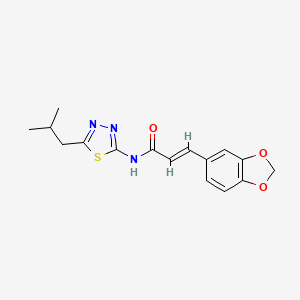
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
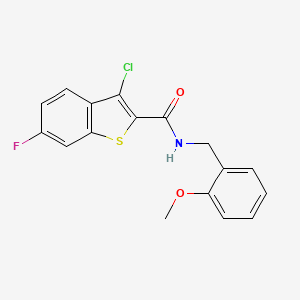
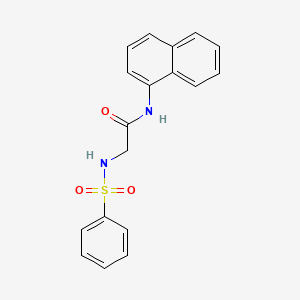
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)